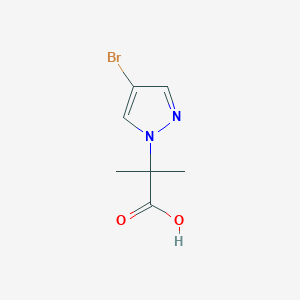

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives closely related to "2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid" involves multi-component reactions, including one-pot, four-component condensations. For example, a one-pot, four-component condensation of 3-methyl-1H-pyrazol-5(4H)-one, ammonium acetate, aromatic aldehydes, and Meldrum’s acid in ionic liquid has been described for synthesizing pyrazole derivatives with excellent yields and minimal environmental impact (Xiao et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to "2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid" has been elucidated through techniques like X-ray analysis, revealing insights into their geometrical configuration and bonding patterns. For instance, the structure of new pyrazole derivatives has been established by elemental analysis, mass-, NMR, and IR spectroscopy, and confirmed by X-ray analysis, highlighting their potential for various biomedical applications (Ryzhkova et al., 2020).

Scientific Research Applications

Synthesis and Chemical Reactions

- Synthesis of Pyrazole Derivatives:

- A new multi-component condensation method was developed for synthesizing 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives, featuring excellent yields and a straightforward workup process, indicating the potential for creating diverse derivatives of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid (Xiao, Lei, & Hu, 2011).

- Efficient routes for synthesizing ortho-halo-substituted 4-aryl-2-aminobutyric acids, including derivatives of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, have been described, revealing the versatility and potential for complex molecule construction (Heim-Riether, 2008).

Photophysical and Chemical Properties

- Photoinduced Tautomerization:

- Studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives, closely related to 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, showed unique photoreactions, including excited-state intramolecular and intermolecular double-proton transfer, offering insights into the photophysical properties of pyrazol derivatives (Vetokhina et al., 2012).

Applications in Material Science

- Construction of Metal Complexes and Nanoparticles:

- Pyrazole derivatives have been utilized in constructing heteroleptic mononuclear cyclometalated complexes, demonstrating the influence of the pyrazole ligands on the electrochemical and photophysical properties, potentially applicable for light-emitting devices (Stagni et al., 2008).

- Pyrazole-stabilized dinuclear Palladium(II) chalcogenolates were synthesized, leading to the formation of palladium chalcogenide nanoparticles, which could be leveraged in various technological applications (Sharma et al., 2015).

Future Directions

properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-7(2,6(11)12)10-4-5(8)3-9-10/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFLFWTVMKIZMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=C(C=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide](/img/structure/B2492668.png)

![1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2492674.png)

![2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2492676.png)

![N-(2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2492680.png)

![(6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2492681.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine](/img/structure/B2492683.png)

![9,9-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine;hydrochloride](/img/structure/B2492689.png)

![5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2492690.png)